N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a bis-thiophene-substituted oxalamide derivative. Its structure features a central oxalamide backbone (N–C(=O)–C(=O)–N) with two distinct substituents:
- N1-substituent: A branched 2-methyl-2-(thiophen-3-yl)propyl group.
- N2-substituent: A thiophen-2-ylmethyl group.
Properties
IUPAC Name |
N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(2,11-5-7-20-9-11)10-17-14(19)13(18)16-8-12-4-3-6-21-12/h3-7,9H,8,10H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRPREKNJMJDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amine Coupling
In a two-step protocol, oxalyl chloride reacts first with 2-methyl-2-(thiophen-3-yl)propylamine to form an intermediate monoamide-chloride. Subsequent reaction with thiophen-2-ylmethylamine yields the target compound.
Procedure :
- Intermediate synthesis : Oxalyl chloride (1.0 equiv) is added dropwise to a cooled (0–5°C) solution of 2-methyl-2-(thiophen-3-yl)propylamine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane. The mixture is stirred for 1–2 hours, after which the solvent is evaporated to isolate the monoamide-chloride intermediate.
- Final coupling : The intermediate is dissolved in dichloromethane, and thiophen-2-ylmethylamine (1.1 equiv) is added with triethylamine (2.0 equiv). The reaction proceeds at room temperature for 4–6 hours, followed by aqueous workup and crystallization.
Yield : 72–85% (isolated).
Advantages : High purity, minimal byproducts.
Limitations : Requires strict anhydrous conditions.
Continuous-Flow Synthesis Inspired by Industrial Oxamide Production
Adapting the continuous-flow process from EP0462247B1, this method enables scalable production by integrating reaction and crystallization steps.
Reaction Setup
- Reactants : Dimethyl oxalate, 2-methyl-2-(thiophen-3-yl)propylamine, and thiophen-2-ylmethylamine.
- Solvent : Methanol.
- Catalyst : Ammonia (gas).
Process :
- Primary reaction vessel : Dimethyl oxalate and 2-methyl-2-(thiophen-3-yl)propylamine are fed into methanol at 15–45°C. Gaseous ammonia is introduced to maintain pH >9.
- Secondary vessel : Thiophen-2-ylmethylamine is added, and the mixture is held for 30 minutes.
- Crystallization : The product precipitates upon cooling and is filtered, while methanol is recycled.
Yield : 68–76% (continuous mode).
Industrial Relevance : Suitable for large-scale production due to energy-efficient solvent recovery.
Ruthenium-Catalyzed Dehydrogenative Coupling
A sustainable approach reported by PMC8159388 utilizes a ruthenium pincer complex to catalyze the coupling of ethylene glycol with amines, releasing H₂.
Reaction Conditions
- Catalyst : Ru-MACHO (0.5 mol%).
- Solvent : Toluene, 110°C.
- Substrates : Ethylene glycol, 2-methyl-2-(thiophen-3-yl)propylamine, and thiophen-2-ylmethylamine.
Mechanism :
- Ethylene glycol undergoes dehydrogenation to glyoxal.
- Two successive nucleophilic attacks by the amines form the oxalamide.
Yield : 82–89% (gram-scale).
Advantages : Atom-economical, no stoichiometric reagents required.
One-Pot Synthesis via Triple CCl₂Br Cleavage
A novel method from PMC9951783 employs dichloroacetamide and CBr₄ in a basic medium to construct unsymmetrical oxalamides.
Reaction Steps
- Base-mediated cleavage : K₂CO₃ promotes triple CCl₂Br bond cleavage in dichloroacetamide.
- Amine incorporation : Thiophen-2-ylmethylamine and 2-methyl-2-(thiophen-3-yl)propylamine sequentially react with the generated intermediates.
Conditions :
- Solvent: DMF/H₂O (3:1).
- Temperature: 60°C, 12 hours.
Yield : 70–78%.
Unique Feature : Water acts as an oxygen source, enhancing green chemistry metrics.
Comparative Analysis of Preparation Methods
Purification and Characterization
Crystallization : Methanol/water mixtures (7:3) yield needle-like crystals suitable for X-ray analysis.
Spectroscopy :
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiophene rings may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key oxalamide derivatives with structural similarities include:
Key Observations :
Inference for Target Compound :
Physicochemical Properties
Available data for related compounds:
Thiophene Effects :
- Thiophene’s sulfur atom increases hydrophobicity (LogP ~2.5–3.0 for thiophene derivatives) compared to oxygenated aromatics like S334.
- The branched N1 substituent may lower melting points relative to rigid analogs (e.g., adamantyl derivatives in ).
Biological Activity
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including thiophene and oxalamide groups, suggest diverse biological activities, making it a candidate for further investigation in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.4 g/mol. The compound features two thiophene rings, which are known for their electronic properties, and an oxalamide moiety that can participate in hydrogen bonding interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- π-π Interactions : The aromatic thiophene rings can engage in π-π stacking interactions, which are crucial for binding to receptors and enzymes.
Antimicrobial Activity
Studies have indicated that compounds containing thiophene moieties exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest that it may inhibit the growth of specific pathogens, although detailed quantitative data remains sparse.
Anti-inflammatory Properties
Research into the anti-inflammatory effects of thiophene derivatives has shown promise. The oxalamide structure may enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus . The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , suggesting moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory potential using lipopolysaccharide (LPS)-induced macrophages. The results indicated that treatment with the compound reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) by approximately 40% at a concentration of 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
